Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C10H10BrN3O3 |
|---|---|
Molecular Weight |
300.11 g/mol |
IUPAC Name |
ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3 |
InChI Key |
GZQSHGQECWDRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate generally involves the construction of the imidazo[1,2-a]pyrazine core, followed by selective bromination at the 6-position, introduction of the methoxy group at the 8-position, and esterification at the 2-position. The synthetic route is typically multi-step and requires precise control of reaction conditions to ensure regioselectivity and high yields.
Stepwise Preparation Approach
Formation of the Imidazo[1,2-a]pyrazine Core
- Starting materials: Pyrazin-2-amine derivatives and α-haloketones or α-haloesters are commonly used precursors.
- Reaction conditions: Cyclization is often achieved via condensation under reflux in ethanol or other suitable solvents, sometimes assisted by microwave irradiation to enhance reaction rates.
- Outcome: Formation of the ethyl imidazo[1,2-a]pyrazine-2-carboxylate scaffold.
Bromination at the 6-Position
- Reagents: N-bromosuccinimide (NBS) or elemental bromine are typical brominating agents.
- Conditions: Bromination is conducted in solvents like 2-propanol or acetonitrile at elevated temperatures (around 80°C).
- Selectivity: The 6-position on the imidazo[1,2-a]pyrazine ring is selectively brominated due to electronic and steric factors.
Introduction of the Methoxy Group at the 8-Position
- Method: Nucleophilic aromatic substitution or direct methoxylation using methanol under basic conditions.
- Conditions: Basic media such as sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution.
- Alternative: Methylation of a hydroxy precursor at the 8-position can also yield the methoxy derivative.
Esterification at the 2-Position
- Approach: The carboxylic acid at position 2 is esterified using ethanol in the presence of acid catalysts like sulfuric acid or via Fischer esterification.
- Conditions: Reflux with removal of water to drive the equilibrium toward ester formation.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes | Reference |
|---|---|---|---|---|
| Core formation | Pyrazin-2-amine + ethyl 3-bromo-2-oxopropanoate, microwave (200 W, 150°C, 30 min) | ~90 | Efficient cyclization to imidazo[1,2-a]pyrazine core | |
| Bromination at C-6 | N-bromosuccinimide (NBS), 2-propanol, 80°C, several hours | ~45 | Selective bromination at 6-position | |
| Methoxylation at C-8 | Methanol, K2CO3 or NaH, DMF or DMSO, room temp to 80°C | Variable | Nucleophilic substitution or methylation of hydroxy precursor | Inferred* |
| Esterification at C-2 | Ethanol, acid catalyst (H2SO4), reflux | High | Formation of ethyl ester | Standard organic synthesis |
*Note: Specific literature detailing methoxylation at C-8 for this compound is limited; analogous methods from related imidazo[1,2-a]pyrazine derivatives are applied.
Additional Notes on Structural Characterization (Brief)
- Structural confirmation is typically performed using $$^{1}H$$ NMR, $$^{13}C$$ NMR, mass spectrometry (MS), and elemental analysis.
- Bromine substitution is confirmed by characteristic isotopic patterns in MS.
- Methoxy substitution is identified by singlet peaks around 3.7–3.9 ppm in $$^{1}H$$ NMR.
- Ester moiety is confirmed by signals corresponding to ethyl protons and carbonyl carbons.
Chemical Reactions Analysis
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Anticancer Properties
Research indicates that imidazo[1,2-a]pyrazine derivatives can inhibit cancer cell proliferation. This compound has been investigated for its cytotoxic effects on specific cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Neurological Applications
The compound may also play a role in neurological research. Imidazo[1,2-a]pyrazines have been linked to neuroprotective effects and modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Agricultural Applications
Pesticide Development
this compound has shown promise as a lead compound for developing new pesticides. Its structure allows for modifications that can enhance its efficacy against pests while minimizing environmental impact. Research into its effectiveness against specific agricultural pests is ongoing, with preliminary studies indicating positive results in controlling pest populations without harming beneficial insects .
Materials Science
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. The compound's unique chemical structure allows it to act as a reinforcing agent in composite materials used in various applications ranging from automotive to aerospace industries. Research is exploring the optimal ratios and processing conditions for incorporating this compound into polymer blends to achieve desired material properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Neurological Applications | Potential neuroprotective effects | |
| Agricultural Applications | Pesticide Development | Effective against specific agricultural pests |
| Materials Science | Polymer Composites | Enhances mechanical properties and thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing programmed cell death mechanisms. Further investigations are necessary to elucidate the underlying mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent significantly impacts reactivity, solubility, and biological activity. Key comparisons include:
Key Observations :
- Methoxy at position 8 offers a balance between electron donation and steric hindrance, making it suitable for further functionalization.
- Piperazine or amine substituents increase solubility but require harsher reaction conditions.
Substituent Variations at Position 2
The position 2 substituent determines hydrolytic stability and bioactivity:
Key Observations :
Biological Activity
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10BrN3O2
- Molecular Weight : 284.11 g/mol
- CAS Number : 63744-25-2
The structure features a fused imidazo[1,2-a]pyrazine ring system which is often associated with diverse biological activities.
Synthesis
This compound can be synthesized through various methods, including multicomponent reactions. One notable synthesis involves the reaction of ethyl bromopyruvate with appropriate amines under controlled conditions to yield the desired imidazo compound with high purity and yield .
Antimicrobial Activity
Research has shown that derivatives of imidazo compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against various bacterial strains, including Streptococcus pneumoniae. The mechanism of action often involves inhibition of critical bacterial processes such as cell division by targeting proteins like FtsZ .
Anticancer Properties
Imidazo[1,2-a]pyrazine derivatives are also being explored for their anticancer potential. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human breast cancer cells (MCF-7), suggesting promising anticancer activity .
Case Studies
- Study on Antimycobacterial Activity : A series of imidazo[1,2-a]pyridine derivatives were evaluated for their antimycobacterial activity. Some compounds exhibited moderate efficacy against Mycobacterium tuberculosis, indicating that structural modifications could enhance their therapeutic potential .
- Antiproliferative Activity : In a study assessing antiproliferative effects, several imidazo derivatives were tested against various cancer cell lines. The results indicated that modifications at specific positions on the imidazo ring could significantly influence biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Ring : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets.
- Positioning of Functional Groups : Variations in the positioning of functional groups such as bromine and methoxy can enhance or diminish biological efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate?
- Methodology : The synthesis typically involves cyclocondensation of substituted pyrazine amines with halogenated carbonyl compounds. For example, pyrazin-2-amine derivatives react with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min) to form the imidazo[1,2-a]pyrazine core, followed by bromination and methoxylation steps . Hydrolysis of the ethyl ester (using NaOH in THF/ethanol) yields the carboxylic acid intermediate, which can be further functionalized .
- Key Data : Microwave-assisted reactions achieve yields up to 90% for core formation .
Q. How is the compound characterized structurally?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirms carbonyl (C=O, ~1748 cm⁻¹) and NH/OH stretches .
- NMR (¹H/¹³C) : Identifies substituent positions (e.g., methoxy protons at δ 3.85 ppm, bromine-induced deshielding) .
- LC-MS : Determines molecular weight (e.g., [M+H]+ at m/z 192.06 for intermediates) .
Q. What biological activities are reported for structurally similar imidazo[1,2-a]pyrazine derivatives?
- Methodology : Antimicrobial activity is assessed via broth dilution (MIC determination) and agar cup assays. Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) at 100 µg/mL .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination and methoxylation be addressed?
- Methodology : Regioselectivity is influenced by reaction conditions and directing groups. For example, bromination at position 6 is favored due to steric and electronic effects of the methoxy group at position 7. X-ray crystallography (e.g., dihedral angles between pyridine and imidazopyrazine planes) confirms substitution patterns .
- Data Contradictions : reports a 16.2° dihedral angle in a bromopyridyl-substituted analog, suggesting steric hindrance impacts regiochemistry. Compare with computational modeling (DFT) to predict reactivity .
Q. What strategies optimize purity and stability of the compound under storage?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
